molecular formula C8H12N2O2 B14224121 1-Ethylimidazole;prop-2-enoic acid CAS No. 820208-09-1

1-Ethylimidazole;prop-2-enoic acid

Cat. No.: B14224121
CAS No.: 820208-09-1
M. Wt: 168.19 g/mol
InChI Key: VKIQGXRTFFVJEA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylimidazole can be synthesized through various methods, including the cyclization of amido-nitriles in the presence of nickel catalysts . The reaction conditions are typically mild, allowing for the inclusion of various functional groups.

Prop-2-enoic acid is commonly produced by the oxidation of propylene, a byproduct of ethylene and gasoline production . The reaction involves the use of oxygen and results in the formation of acrylic acid and water.

Industrial Production Methods: The industrial production of 1-ethylimidazole involves the use of advanced synthetic techniques to ensure high yield and purity. For prop-2-enoic acid, large-scale production is achieved through the catalytic oxidation of propylene in reactors designed for continuous operation .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylimidazole undergoes various chemical reactions, including substitution, oxidation, and reduction . Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents.

Prop-2-enoic acid participates in addition reactions due to the presence of the vinyl group. It can undergo polymerization to form polyacrylic acid and copolymerization with other monomers to produce various copolymers .

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-Ethylimidazole;prop-2-enoic acid combines the properties of both imidazole and acrylic acid, resulting in a compound with unique reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse applications in research and industry highlight its significance.

Properties

CAS No.

820208-09-1

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-ethylimidazole;prop-2-enoic acid

InChI

InChI=1S/C5H8N2.C3H4O2/c1-2-7-4-3-6-5-7;1-2-3(4)5/h3-5H,2H2,1H3;2H,1H2,(H,4,5)

InChI Key

VKIQGXRTFFVJEA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1.C=CC(=O)O

Origin of Product

United States

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